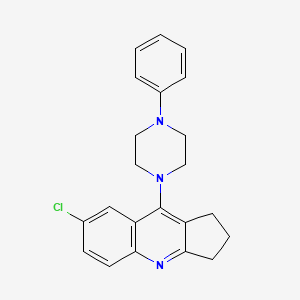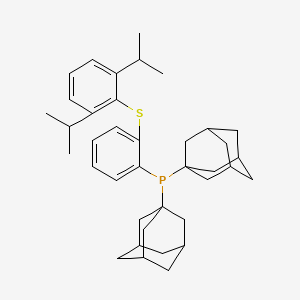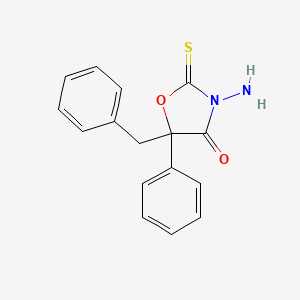
(4-Fluorofuran-3-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorofuran-3-yl)methyl acetate is an organic compound that belongs to the class of fluorinated furans It is characterized by the presence of a fluorine atom attached to the furan ring and an acetate group linked to the methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorofuran-3-yl)methyl acetate typically involves the fluorination of a furan derivative followed by esterification. One common method includes the reaction of 4-fluorofuran with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The process includes the fluorination of furan derivatives using fluorinating agents such as Selectfluor, followed by esterification with acetic anhydride. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Fluorofuran-3-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: 4-Fluorofuran-3-carboxylic acid.
Reduction: (4-Fluorofuran-3-yl)methanol.
Substitution: Various substituted furans depending on the nucleophile used
Applications De Recherche Scientifique
(4-Fluorofuran-3-yl)methyl acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of (4-Fluorofuran-3-yl)methyl acetate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and other biochemical processes. The acetate group can undergo hydrolysis to release acetic acid, which may further influence the compound’s biological activity .
Comparaison Avec Des Composés Similaires
- (4-Chlorofuran-3-yl)methyl acetate
- (4-Bromofuran-3-yl)methyl acetate
- (4-Methylfuran-3-yl)methyl acetate
Comparison:
- Uniqueness: The presence of the fluorine atom in (4-Fluorofuran-3-yl)methyl acetate imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs.
- Reactivity: Fluorinated compounds generally exhibit higher stability and resistance to metabolic degradation, which can be advantageous in pharmaceutical applications.
- Applications: While all these compounds can be used as intermediates in organic synthesis, the fluorinated derivative is particularly valuable in medicinal chemistry due to its enhanced bioactivity and metabolic stability .
Propriétés
Formule moléculaire |
C7H7FO3 |
|---|---|
Poids moléculaire |
158.13 g/mol |
Nom IUPAC |
(4-fluorofuran-3-yl)methyl acetate |
InChI |
InChI=1S/C7H7FO3/c1-5(9)11-3-6-2-10-4-7(6)8/h2,4H,3H2,1H3 |
Clé InChI |
AEYYRIPHNICAKS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=COC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15209251.png)
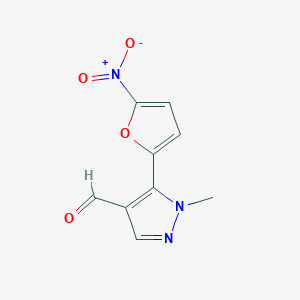
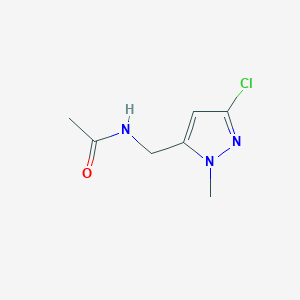
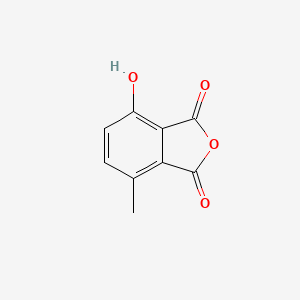
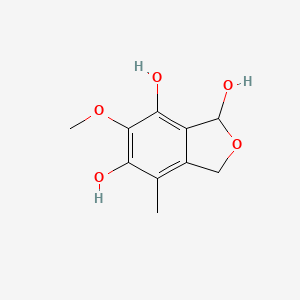
![5-[(Pentylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15209275.png)
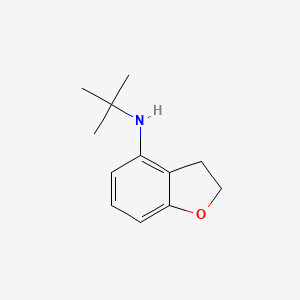
![2-(Methylthio)benzo[d]oxazole-5-methanol](/img/structure/B15209290.png)
